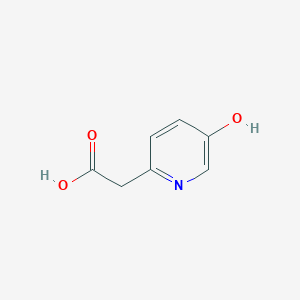

2-(5-Hydroxypyridin-2-yl)acetic acid

Description

Properties

IUPAC Name |

2-(5-hydroxypyridin-2-yl)acetic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H7NO3/c9-6-2-1-5(8-4-6)3-7(10)11/h1-2,4,9H,3H2,(H,10,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BZRCUHNZOAAEGU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=NC=C1O)CC(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H7NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

153.14 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1214345-48-8 | |

| Record name | 2-(5-hydroxypyridin-2-yl)acetic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

Synthesis of 2-(5-Hydroxypyridin-2-yl)acetic acid

An In-Depth Technical Guide to the

Abstract

This technical guide provides a comprehensive overview of a robust and efficient synthetic pathway for 2-(5-Hydroxypyridin-2-yl)acetic acid, a key building block in modern drug discovery. The synthesis is designed for adaptability and scalability, addressing common challenges associated with pyridine chemistry. We will delve into the strategic rationale behind the chosen multi-step synthesis, including protecting group strategy, side-chain construction, and final deprotection. Each section provides detailed, field-tested protocols, mechanistic insights, and data interpretation to ensure scientific integrity and reproducibility. This document is intended for researchers, medicinal chemists, and process development scientists.

Introduction and Strategic Overview

2-(5-Hydroxypyridin-2-yl)acetic acid and its derivatives are important structural motifs in medicinal chemistry, appearing in compounds targeting a range of neurological and metabolic disorders. The synthesis of this molecule presents a classic challenge in organic chemistry: the need to perform reactions on one part of the molecule (the 2-position methyl group) while a sensitive functional group (the 5-position hydroxyl) is present.

Our strategic approach, therefore, hinges on a protection-functionalization-deprotection sequence. The phenolic hydroxyl group is acidic and nucleophilic, making it incompatible with many of the reagents required to build the acetic acid side chain. By temporarily masking it with a suitable protecting group, we can carry out the necessary transformations cleanly and in high yield.

The chosen pathway begins with the commercially available and cost-effective starting material, 2-methyl-5-hydroxypyridine.

Overall Synthetic Workflow

The synthesis is logically divided into three main stages, as illustrated in the workflow diagram below.

An In-Depth Technical Guide to 2-(5-Hydroxypyridin-2-yl)acetic Acid: Properties, Synthesis, and Potential Applications

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the chemical and physical properties of 2-(5-Hydroxypyridin-2-yl)acetic acid, a heterocyclic compound of interest in medicinal chemistry and drug discovery. The document details its structural features, predicted physicochemical parameters, and available safety information. Furthermore, it explores potential synthetic routes based on established pyridine chemistry and discusses its prospective applications as a scaffold in the design of novel therapeutic agents, particularly in the context of enzyme inhibition. This guide serves as a foundational resource for researchers investigating the utility of this and related hydroxypyridine derivatives in the development of new pharmaceuticals.

Introduction

Pyridylacetic acid derivatives are a class of compounds that have garnered significant attention in the field of medicinal chemistry due to their versatile biological activities. The incorporation of a pyridine ring, a key structural motif in many pharmaceuticals, imparts specific electronic and steric properties that can influence a molecule's interaction with biological targets. The further functionalization of this ring system, as seen in 2-(5-Hydroxypyridin-2-yl)acetic acid, offers opportunities for tailored drug design and the exploration of novel structure-activity relationships. This guide aims to consolidate the available information on 2-(5-Hydroxypyridin-2-yl)acetic acid, providing a detailed examination of its chemical properties and potential for further investigation in drug development programs.

Chemical and Physical Properties

Core Structure and Identification

2-(5-Hydroxypyridin-2-yl)acetic acid is a bifunctional molecule featuring a pyridine ring substituted with a hydroxyl group at the 5-position and an acetic acid moiety at the 2-position. This arrangement of functional groups suggests potential for a variety of chemical interactions, including hydrogen bonding, metal chelation, and salt formation.

Table 1: Compound Identification

| Identifier | Value |

| IUPAC Name | 2-(5-Hydroxypyridin-2-yl)acetic acid |

| CAS Number | 1214345-48-8[1] |

| Molecular Formula | C₇H₇NO₃ |

| Molecular Weight | 153.14 g/mol |

| Canonical SMILES | C1=CC(=NC=C1O)CC(=O)O |

| InChI Key | BZRCUHNZOAAEGU-UHFFFAOYSA-N |

Physicochemical Parameters (Predicted)

Table 2: Predicted Physicochemical Properties

| Property | Predicted Value | Notes |

| pKa | Not available | The presence of both a carboxylic acid and a phenolic hydroxyl group suggests at least two acidic protons. The pyridine nitrogen can also be protonated. |

| Melting Point | Not available | Expected to be a solid at room temperature. |

| Boiling Point | Not available | Likely to decompose upon heating at atmospheric pressure. |

| Solubility | Not available | The presence of polar functional groups suggests some solubility in water and polar organic solvents. |

| LogP | Not available | A low LogP value is expected due to the hydrophilic nature of the hydroxyl and carboxylic acid groups. |

Spectroscopic Data

Detailed experimental spectroscopic data for 2-(5-Hydroxypyridin-2-yl)acetic acid are not widely published. However, based on its structure, the following characteristic signals can be anticipated:

-

¹H NMR: Signals corresponding to the aromatic protons on the pyridine ring, the methylene protons of the acetic acid side chain, and exchangeable protons from the hydroxyl and carboxylic acid groups.

-

¹³C NMR: Resonances for the carbon atoms of the pyridine ring and the acetic acid moiety, including the carbonyl carbon.

-

IR Spectroscopy: Characteristic absorption bands for O-H stretching (hydroxyl and carboxylic acid), C=O stretching (carboxylic acid), and C=C and C=N stretching of the pyridine ring.

-

Mass Spectrometry: A molecular ion peak corresponding to the compound's molecular weight, along with characteristic fragmentation patterns.

Synthesis and Reactivity

While a specific, detailed synthesis protocol for 2-(5-Hydroxypyridin-2-yl)acetic acid is not prominently described in readily accessible literature, its synthesis can be envisioned through established methods for the functionalization of pyridine rings.

Potential Synthetic Strategies

A plausible synthetic approach could involve a multi-step process starting from a suitably substituted pyridine precursor. One conceptual pathway is outlined below:

Caption: A conceptual synthetic workflow for 2-(5-Hydroxypyridin-2-yl)acetic acid.

Step-by-Step Methodology (Conceptual):

-

Protection of the Hydroxyl Group: The phenolic hydroxyl group of a starting material like 2-methyl-5-hydroxypyridine would likely require protection to prevent unwanted side reactions during subsequent steps. Common protecting groups for phenols, such as a benzyl ether, could be employed.

-

Oxidation of the Methyl Group: The methyl group at the 2-position could then be oxidized to a carboxylic acid. This transformation can be achieved using various oxidizing agents, such as potassium permanganate (KMnO₄) or selenium dioxide (SeO₂). The reaction conditions would need to be carefully controlled to avoid over-oxidation or degradation of the pyridine ring.

-

Deprotection: Following the successful oxidation, the protecting group on the hydroxyl function would be removed. For instance, a benzyl ether can be cleaved via catalytic hydrogenolysis.

-

Purification: The final product, 2-(5-Hydroxypyridin-2-yl)acetic acid, would then be isolated and purified using standard techniques such as recrystallization or column chromatography.

It is important to note that this is a hypothetical pathway, and optimization of reaction conditions would be necessary to achieve a viable synthesis.

Potential Applications in Drug Discovery and Research

The structural motifs present in 2-(5-Hydroxypyridin-2-yl)acetic acid make it an attractive scaffold for the design of novel bioactive molecules.

Enzyme Inhibition

The hydroxypyridine core is a known metal-chelating moiety and is present in the active site of various metalloenzymes. Molecules incorporating this scaffold have been explored as inhibitors of several enzyme classes. For instance, derivatives of hydroxypyridinone have been investigated as inhibitors of aldose reductase, an enzyme implicated in diabetic complications[2]. The acetic acid side chain provides a handle for further chemical modification to enhance potency and selectivity for a target enzyme.

A patent for pyrrolidine-2,5-dione derivatives highlights their use as inhibitors of indoleamine 2,3-dioxygenase 1 (IDO1), an enzyme involved in cancer and other diseases[3]. While not directly mentioning 2-(5-Hydroxypyridin-2-yl)acetic acid, this suggests that related heterocyclic structures have therapeutic potential as enzyme inhibitors.

Caption: A logical diagram illustrating the potential role of 2-(5-Hydroxypyridin-2-yl)acetic acid as an enzyme inhibitor.

Scaffold for Medicinal Chemistry

The bifunctional nature of 2-(5-Hydroxypyridin-2-yl)acetic acid makes it a versatile building block for the synthesis of more complex molecules. The carboxylic acid can be readily converted to amides, esters, or other functional groups, allowing for the exploration of a wide chemical space. The hydroxyl group can also be modified or used as a key interaction point with a biological target.

Safety and Handling

Based on available safety data for similar compounds, 2-(5-Hydroxypyridin-2-yl)acetic acid should be handled with care in a laboratory setting.

Hazard Statements:

-

H302: Harmful if swallowed[4].

-

H315: Causes skin irritation[4].

-

H319: Causes serious eye irritation[4].

-

H335: May cause respiratory irritation[4].

Precautionary Measures:

-

Use in a well-ventilated area.

-

Wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.

-

Avoid inhalation of dust and contact with skin and eyes.

-

In case of contact, rinse thoroughly with water.

Conclusion

2-(5-Hydroxypyridin-2-yl)acetic acid represents a promising, yet underexplored, chemical entity with potential applications in drug discovery and medicinal chemistry. Its structural features suggest a propensity for biological activity, particularly as an enzyme inhibitor. While a comprehensive experimental characterization of this compound is not yet publicly available, this guide provides a solid foundation for researchers interested in its synthesis and evaluation. Further investigation into its biological profile is warranted to fully elucidate its therapeutic potential.

References

- Pyrrolidine-2,5-dione derivatives, pharmaceutical compositions and methods for use as ido1 inhibitors.

-

2-(2,5-dioxo-2,5-dihydro-1H-pyrrol-1-yl)acetic acid. PubChem. [Link]

-

Synthesis of Novel 2-(Pyridin-2-yl) Pyrimidine Derivatives and Study of Their Anti-Fibrosis Activity. MDPI. [Link]

-

Synthesis and Biological Evaluation of 3-(Pyridine-3-yl)-2-Oxazolidinone Derivatives as Antibacterial Agents. National Institutes of Health. [Link]

-

Discovery and Structure-Activity Relationships of 2,5-Dimethoxyphenylpiperidines as Selective Serotonin 5-HT2A Receptor Agonists. PubMed. [Link]

-

2-(5-hydroxypyridin-2-yl)acetic acid (C7H7NO3). PubChemLite. [Link]

-

Safety Data Sheet: Acetic acid. Carl ROTH. [Link]

-

(5-Hydroxy-4-oxo-2-styryl-4 H-pyridin-1-yl)-acetic Acid Derivatives as Multifunctional Aldose Reductase Inhibitors. PubMed. [Link]

-

Three-Component Synthesis of Pyridylacetic Acid Derivatives by Arylation/Decarboxylative Substitution of Meldrum's Acids. National Institutes of Health. [Link]

- WO2024075051A1 - Hsd17b13 inhibitors and/or degraders.

-

US Patent No. 8829195. Regulations.gov. [Link]

-

2-(5-Chloropyridin-2-yl)acetic acid. PubChem. [Link]

Sources

- 1. jk-sci.com [jk-sci.com]

- 2. Three-Component Synthesis of Pyridylacetic Acid Derivatives by Arylation/Decarboxylative Substitution of Meldrum’s Acids - PMC [pmc.ncbi.nlm.nih.gov]

- 3. WO2015173764A1 - Pyrrolidine-2,5-dione derivatives, pharmaceutical compositions and methods for use as ido1 inhibitors - Google Patents [patents.google.com]

- 4. 2-(5-Chloropyridin-2-yl)acetic acid | C7H6ClNO2 | CID 46737473 - PubChem [pubchem.ncbi.nlm.nih.gov]

An In-Depth Technical Guide to 2-(5-Hydroxypyridin-2-yl)acetic acid (CAS No. 1214345-48-8)

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 2-(5-Hydroxypyridin-2-yl)acetic acid, a key heterocyclic building block in medicinal chemistry. The document details its chemical and physical properties, outlines a plausible multi-step synthesis, explores its applications in drug discovery, presents typical analytical data, and provides essential safety and handling information. This guide is intended to be an authoritative resource for scientists engaged in pharmaceutical research and development.

Introduction

2-(5-Hydroxypyridin-2-yl)acetic acid, registered under CAS number 1214345-48-8, is a pyridinylacetic acid derivative that has garnered interest in the field of medicinal chemistry.[1][2][3] Its structure, featuring both a carboxylic acid and a phenolic hydroxyl group on a pyridine scaffold, makes it a versatile intermediate for the synthesis of more complex molecules. The strategic placement of these functional groups allows for a variety of chemical modifications, rendering it a valuable synthon in the design of novel therapeutic agents. The pyridine ring, a common motif in pharmaceuticals, often imparts favorable pharmacokinetic properties to drug candidates.

Chemical Properties and Identification

A summary of the key chemical and physical properties of 2-(5-Hydroxypyridin-2-yl)acetic acid is presented in the table below.

| Property | Value | Source(s) |

| CAS Number | 1214345-48-8 | [1][2][3] |

| Molecular Formula | C₇H₇NO₃ | [1] |

| Molecular Weight | 153.14 g/mol | [1] |

| IUPAC Name | 2-(5-hydroxypyridin-2-yl)acetic acid | [2] |

| Synonyms | (5-Hydroxy-2-pyridyl)acetic acid | [1] |

| Appearance | Solid (predicted) | |

| Solubility | Soluble in organic solvents such as DMSO and methanol | |

| Storage | Store in a cool, dry, well-ventilated area |

Synthesis and Manufacturing

While a definitive, publicly available, step-by-step synthesis protocol for 2-(5-Hydroxypyridin-2-yl)acetic acid is not extensively documented in peer-reviewed literature, a plausible and chemically sound synthetic route can be proposed based on established organic chemistry principles and available information on the synthesis of related compounds. The proposed synthesis is a multi-step process commencing from the readily available starting material, 2-chloro-5-hydroxypyridine.

Proposed Synthetic Pathway

The proposed synthesis involves three key transformations:

-

Protection of the hydroxyl group: The phenolic hydroxyl group of 2-chloro-5-hydroxypyridine is first protected to prevent unwanted side reactions in the subsequent steps. A common protecting group for phenols is the methyl ether, which can be introduced using a methylating agent like dimethyl sulfate or methyl iodide in the presence of a base.

-

Introduction of the acetic acid moiety: The acetic acid side chain can be introduced via a nucleophilic substitution reaction. This can be achieved by reacting the protected 2-chloro-5-methoxypyridine with a cyanide source, such as sodium or potassium cyanide, to form 2-(5-methoxypyridin-2-yl)acetonitrile. Subsequent acidic or basic hydrolysis of the nitrile will yield the corresponding carboxylic acid.

-

Deprotection of the hydroxyl group: The final step involves the deprotection of the methoxy group to reveal the desired phenolic hydroxyl group. This is typically achieved by treatment with a strong acid, such as hydrobromic acid (HBr) or hydroiodic acid (HI), or with a Lewis acid like boron tribromide (BBr₃).

Caption: Proposed synthetic workflow for 2-(5-Hydroxypyridin-2-yl)acetic acid.

Detailed Experimental Protocol (Proposed)

Step 1: Synthesis of 2-Chloro-5-methoxypyridine

-

To a stirred solution of 2-chloro-5-hydroxypyridine (1.0 eq) in a suitable solvent (e.g., acetone or DMF), add a base such as potassium carbonate (1.5 eq).

-

To this suspension, add a methylating agent like dimethyl sulfate (1.2 eq) dropwise at room temperature.

-

Heat the reaction mixture to reflux and monitor the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, cool the reaction mixture to room temperature and filter off the inorganic salts.

-

Concentrate the filtrate under reduced pressure to obtain the crude product.

-

Purify the crude product by column chromatography on silica gel to afford 2-chloro-5-methoxypyridine.

Step 2: Synthesis of 2-(5-Methoxypyridin-2-yl)acetic acid

-

In a round-bottom flask, dissolve 2-chloro-5-methoxypyridine (1.0 eq) in a suitable solvent like DMSO.

-

Add sodium cyanide (1.2 eq) to the solution and heat the mixture to an elevated temperature (e.g., 120 °C).

-

Monitor the reaction for the formation of 2-(5-methoxypyridin-2-yl)acetonitrile.

-

Once the cyanation is complete, cool the reaction mixture and add an aqueous acid solution (e.g., concentrated HCl).

-

Heat the mixture to reflux to facilitate the hydrolysis of the nitrile to the carboxylic acid.

-

After cooling, neutralize the reaction mixture and extract the product with a suitable organic solvent.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate to yield crude 2-(5-methoxypyridin-2-yl)acetic acid.

Step 3: Synthesis of 2-(5-Hydroxypyridin-2-yl)acetic acid

-

Dissolve the crude 2-(5-methoxypyridin-2-yl)acetic acid (1.0 eq) in a strong acid, such as 48% aqueous hydrobromic acid.

-

Heat the solution to reflux for several hours, monitoring the demethylation by TLC.

-

After the reaction is complete, cool the mixture and carefully neutralize it with a base (e.g., sodium bicarbonate) to precipitate the product.

-

Filter the solid, wash with cold water, and dry under vacuum to obtain 2-(5-Hydroxypyridin-2-yl)acetic acid.

Applications in Research and Drug Development

2-(5-Hydroxypyridin-2-yl)acetic acid is a valuable building block for the synthesis of a wide range of biologically active molecules. Its bifunctional nature allows for its incorporation into larger scaffolds through either the carboxylic acid or the hydroxyl group.

-

As a Scaffold for Enzyme Inhibitors: The pyridine and carboxylic acid moieties can interact with the active sites of various enzymes. For instance, similar structures have been explored as intermediates in the synthesis of inhibitors for enzymes such as kinases and proteases.

-

In the Synthesis of Receptor Ligands: The hydroxypyridine core is a known pharmacophore for certain receptors in the central nervous system. This makes 2-(5-Hydroxypyridin-2-yl)acetic acid an attractive starting material for the development of novel ligands for these targets.

-

As a Linker in Prodrug Design: The carboxylic acid functionality can be used to attach the molecule to another pharmacologically active compound, creating a prodrug with potentially improved solubility, stability, or targeting capabilities.

While specific drugs containing this exact fragment are not prominently disclosed in the public domain, the utility of closely related pyridinylacetic acid derivatives is well-established in pharmaceutical research.[4]

Spectroscopic and Analytical Data

-

¹H NMR (Proton Nuclear Magnetic Resonance): The spectrum is expected to show characteristic signals for the aromatic protons on the pyridine ring, a singlet for the methylene protons of the acetic acid side chain, and broad singlets for the hydroxyl and carboxylic acid protons. The chemical shifts and coupling patterns of the aromatic protons would be indicative of the substitution pattern on the pyridine ring.

-

¹³C NMR (Carbon-13 Nuclear Magnetic Resonance): The ¹³C NMR spectrum would display signals for the seven carbon atoms in the molecule. The carbonyl carbon of the carboxylic acid would appear at a characteristic downfield shift (around 170-180 ppm). The aromatic carbons would resonate in the typical range of 110-160 ppm.

-

Mass Spectrometry (MS): The mass spectrum would show a molecular ion peak corresponding to the molecular weight of the compound (153.14 g/mol ). High-resolution mass spectrometry (HRMS) would provide the exact mass, confirming the elemental composition.

-

Infrared (IR) Spectroscopy: The IR spectrum would exhibit characteristic absorption bands for the O-H stretch of the carboxylic acid (a broad band around 2500-3300 cm⁻¹), the C=O stretch of the carboxylic acid (around 1700-1730 cm⁻¹), and the O-H stretch of the phenol (around 3200-3600 cm⁻¹).

Safety, Handling, and Storage

As with any chemical reagent, proper safety precautions should be taken when handling 2-(5-Hydroxypyridin-2-yl)acetic acid. Although a specific Material Safety Data Sheet (MSDS) for this compound is not widely available, general guidelines for handling similar acidic and phenolic compounds should be followed.

-

Personal Protective Equipment (PPE): Wear appropriate PPE, including safety goggles, a lab coat, and chemical-resistant gloves.[5]

-

Handling: Handle in a well-ventilated area, preferably in a fume hood, to avoid inhalation of any dust or vapors. Avoid contact with skin and eyes.[5]

-

Fire Safety: Keep away from open flames and sources of ignition. Use appropriate extinguishing media in case of a fire.

-

Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated place. Keep away from incompatible materials such as strong oxidizing agents and bases.

-

Disposal: Dispose of the chemical in accordance with local, state, and federal regulations.

In case of exposure, seek immediate medical attention. For eye contact, flush with copious amounts of water for at least 15 minutes. For skin contact, wash the affected area with soap and water. If inhaled, move to fresh air. If ingested, do not induce vomiting and seek medical advice.[5][6]

Conclusion

2-(5-Hydroxypyridin-2-yl)acetic acid is a valuable and versatile building block in the field of drug discovery and medicinal chemistry. Its unique structural features provide a platform for the synthesis of a diverse range of complex molecules with potential therapeutic applications. This technical guide has provided a comprehensive overview of its properties, a plausible synthetic route, its potential applications, and essential safety information to aid researchers in its effective and safe utilization.

References

- 2-(5-hydroxy-2-pyridyl)acetic acid. Labsolu. [URL: https://www.labsolu.ca/product/2-5-hydroxy-2-pyridylacetic-acid/]

- 2-(5-Hydroxypyridin-2-yl)acetic acid | 1214345-48-8. J&K Scientific. [URL: https://www.jk-sci.com/product-detail/1214345-48-8.html]

- 2-(Pyridin-2-yl)acetic acid | 13115-43-0. BLDpharm. [URL: https://www.bldpharm.com/products/13115-43-0.html]

- CAS NO. 1214345-48-8 | 2-(5-hydroxypyridin-2-yl)acetic acid. Arctom. [URL: https://www.arctom.cn/product-1066453.html]

- CAS 1214345-48-8|2-(5-Hydroxypyridin-2-yl)acetic acid. ChemScence. [URL: https://www.chemscene.com/products/2-(5-Hydroxypyridin-2-yl)acetic-acid-cas-1214345-48-8.html]

- SAFETY DATA SHEET. Sigma-Aldrich. [URL: https://www.sigmaaldrich.com/US/en/sds/aldrich/151785]

- Safety Data Sheet. Cayman Chemical. [URL: https://www.caymanchem.com/msdss/22889m.pdf]

- Safety Data Sheet. Fisher Scientific. [URL: https://www.fishersci.com/msds?productName=AC225700000]

- 2-Chloro-5-hydroxypyridine synthesis. ChemicalBook. [URL: https://www.chemicalbook.com/synthesis/41288-96-4.htm]

- SAFETY DATA SHEET. Thermo Fisher Scientific. [URL: https://www.thermofisher.com/document-connect/document-connect.html?url=https://assets.thermofisher.com/TFS-Assets/LSG/SDS/FSUJ0549.pdf]

- 2-(Pyridin-2-yl)acetic acid hydrochloride | Drug Intermediate. MedchemExpress. [URL: https://www.medchemexpress.com/2-pyridin-2-yl-acetic-acid-hydrochloride.html]

Sources

An In-Depth Technical Guide to the Potential Biological Activities of 2-(5-Hydroxypyridin-2-yl)acetic acid

Introduction

The pyridine ring is a fundamental scaffold in medicinal chemistry, present in numerous natural products and synthetic drugs, conferring a wide range of biological activities including antitumor, anti-inflammatory, antibacterial, and antiviral properties.[1] The structural motif of 2-(5-Hydroxypyridin-2-yl)acetic acid, which combines a hydroxypyridine core with an acetic acid side chain, presents a compelling case for investigation into its therapeutic potential. While direct biological data on this specific molecule is nascent, this guide will provide a comprehensive overview of its potential activities by drawing upon established knowledge of structurally related compounds. We will explore potential therapeutic applications, propose mechanisms of action, and provide detailed, field-proven experimental protocols for the evaluation of its biological profile.

Physicochemical Properties and Synthesis

Understanding the fundamental physicochemical properties of 2-(5-Hydroxypyridin-2-yl)acetic acid is crucial for designing biological assays and formulating delivery systems.

Table 1: Physicochemical Properties of Pyridine Acetic Acid Derivatives

| Property | 2-(5-Chloropyridin-2-yl)acetic acid |

| Molecular Formula | C7H6ClNO2 |

| Molecular Weight | 171.58 g/mol |

| XLogP3 | 1 |

| Hydrogen Bond Donor Count | 1 |

| Hydrogen Bond Acceptor Count | 3 |

| Rotatable Bond Count | 2 |

Data for the chloro-derivative is presented as a proxy to estimate the general properties of the hydroxypyridin-2-yl variant.[2]

The synthesis of pyridine dicarboxylate esters, which share the core pyridine structure, has been achieved via the inverse electron demand Diels-Alder (IEDDA) reaction, a versatile method for constructing substituted pyridine rings.[1] A similar strategy could be adapted for the synthesis of 2-(5-Hydroxypyridin-2-yl)acetic acid.

Potential Biological Activities and Mechanistic Insights

Based on the activities of analogous structures, 2-(5-Hydroxypyridin-2-yl)acetic acid is a candidate for investigation in several therapeutic areas.

Anti-inflammatory and Analgesic Potential

Derivatives of 3-hydroxy pyridine-4-one have demonstrated significant anti-inflammatory and analgesic effects.[3] These effects are often attributed to the inhibition of key inflammatory mediators such as prostaglandins and nitric oxide.[3] The structural similarity suggests that 2-(5-Hydroxypyridin-2-yl)acetic acid may also modulate inflammatory pathways.

Proposed Mechanism of Action: A plausible mechanism is the inhibition of cyclooxygenase (COX) enzymes, which are central to the inflammatory cascade.

Diagram 1: Hypothetical COX Inhibition Pathway

Caption: Inhibition of COX enzymes by the target compound.

Neuroprotective Effects

Novel hydroxypyridine compounds have shown the ability to protect brain cells against ischemic damage.[4] This neuroprotection is often linked to the suppression of glutamate excitotoxicity and the modulation of intracellular calcium levels.[4]

Proposed Mechanism of Action: The compound could potentially mitigate neuronal damage by reducing intracellular calcium influx and modulating the expression of genes involved in apoptosis and oxidative stress in response to ischemic conditions.[4]

Antimicrobial and Anti-trypanosomatid Activity

Pyridine derivatives have been reported to possess a broad spectrum of antimicrobial activities.[1][5] For instance, certain pyridine-2,5-dicarboxylate esters show promising activity against Trypanosoma cruzi and Leishmania mexicana.[1] Additionally, 2-pyrrolidone-5-carboxylic acid, a related heterocyclic compound, has demonstrated antimicrobial properties.[6][7]

Proposed Mechanism of Action: The mechanism of antimicrobial action for pyridine derivatives can be diverse, ranging from the disruption of cell wall synthesis to the inhibition of essential enzymes. For anti-trypanosomatid activity, the specific targets within the parasite would need to be elucidated.

Anticancer Potential

The pyridine scaffold is a common feature in molecules with anticancer properties.[1] Derivatives of 5-oxopyrrolidine, which also contain a heterocyclic ring system, have been characterized for their anticancer activity.[5]

Proposed Mechanism of Action: Potential anticancer mechanisms could involve the inhibition of critical enzymes in cancer cell proliferation, such as histone deacetylases (HDACs), as seen with some N-hydroxypyridin-2-ylacrylamides.[8] Another possibility is the induction of apoptosis in cancer cells.

Experimental Protocols for Biological Evaluation

To empirically validate the hypothesized biological activities, a series of robust in vitro and in vivo assays are required.

Diagram 2: General Workflow for Biological Activity Screening

Caption: A phased approach to screening biological activity.

Protocol 1: In Vitro Anti-inflammatory Activity - COX Inhibition Assay

-

Objective: To determine the inhibitory effect of 2-(5-Hydroxypyridin-2-yl)acetic acid on COX-1 and COX-2 enzymes.

-

Materials:

-

Ovine COX-1 and human recombinant COX-2 enzymes.

-

Arachidonic acid (substrate).

-

Colorimetric COX inhibitor screening assay kit.

-

Test compound dissolved in a suitable solvent (e.g., DMSO).

-

Positive controls (e.g., Ibuprofen, Celecoxib).

-

-

Procedure:

-

Prepare a series of dilutions of the test compound.

-

In a 96-well plate, add the reaction buffer, heme, and either COX-1 or COX-2 enzyme to each well.

-

Add the test compound dilutions or controls to the respective wells.

-

Incubate at 37°C for a specified time (e.g., 10 minutes).

-

Initiate the reaction by adding arachidonic acid.

-

Incubate for a further period (e.g., 2 minutes).

-

Stop the reaction and measure the absorbance at the recommended wavelength (e.g., 590 nm).

-

-

Data Analysis: Calculate the percentage of COX inhibition for each concentration of the test compound and determine the IC50 value.

Protocol 2: In Vitro Neuroprotective Activity - Glutamate-Induced Excitotoxicity Assay

-

Objective: To assess the ability of the test compound to protect neuronal cells from glutamate-induced cell death.

-

Materials:

-

Primary cortical neurons or a suitable neuronal cell line (e.g., HT22).

-

Glutamate solution.

-

Test compound.

-

Cell viability assay (e.g., MTT or LDH release assay).

-

-

Procedure:

-

Culture neuronal cells in 96-well plates.

-

Pre-treat the cells with various concentrations of the test compound for a defined period (e.g., 1-2 hours).

-

Induce excitotoxicity by adding a toxic concentration of glutamate.

-

Incubate for 24 hours.

-

Assess cell viability using the chosen assay.

-

-

Data Analysis: Compare the viability of cells treated with the test compound and glutamate to those treated with glutamate alone.

Protocol 3: In Vitro Antimicrobial Activity - Broth Microdilution Assay for MIC Determination

-

Objective: To determine the minimum inhibitory concentration (MIC) of the test compound against various bacterial strains.

-

Materials:

-

Bacterial strains (e.g., Staphylococcus aureus, Escherichia coli).

-

Mueller-Hinton Broth (MHB).

-

Test compound.

-

Positive control antibiotic (e.g., Gentamicin).

-

-

Procedure:

-

Prepare a twofold serial dilution of the test compound in MHB in a 96-well plate.

-

Inoculate each well with a standardized bacterial suspension.

-

Include a positive control (bacteria and broth) and a negative control (broth only).

-

Incubate the plate at 37°C for 18-24 hours.

-

Determine the MIC as the lowest concentration of the compound that completely inhibits visible bacterial growth.

-

Protocol 4: In Vitro Anticancer Activity - MTT Cell Proliferation Assay

-

Objective: To evaluate the cytotoxic effect of the test compound on a cancer cell line.

-

Materials:

-

Cancer cell line (e.g., A549 human lung adenocarcinoma).

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution.

-

Test compound.

-

Positive control (e.g., Cisplatin).

-

-

Procedure:

-

Seed cancer cells in a 96-well plate and allow them to adhere overnight.

-

Treat the cells with various concentrations of the test compound for 24-72 hours.

-

Add MTT solution to each well and incubate for 2-4 hours to allow for formazan crystal formation.

-

Solubilize the formazan crystals with a suitable solvent (e.g., DMSO).

-

Measure the absorbance at approximately 570 nm.

-

-

Data Analysis: Calculate the percentage of cell viability relative to untreated controls and determine the IC50 value.

Conclusion

While direct experimental evidence for the biological activity of 2-(5-Hydroxypyridin-2-yl)acetic acid is currently limited, the extensive body of research on structurally related pyridine derivatives provides a strong rationale for its investigation as a potential therapeutic agent. The proposed activities in anti-inflammatory, neuroprotective, antimicrobial, and anticancer applications are grounded in established structure-activity relationships. The experimental protocols detailed in this guide offer a robust framework for the systematic evaluation of this promising compound. Further research, guided by these principles, will be instrumental in elucidating the full therapeutic potential of 2-(5-Hydroxypyridin-2-yl)acetic acid.

References

-

Lara-Sotelo, G., et al. (2022). Design, Synthesis, In Vitro and In Silico Biological Evaluation of New Pyridine-2,5-Dicarboxylates Esters Bearing Natural Source Fragments as Anti-Trypanosomatid Agents. Molecules, 27(15), 4989. [Link]

-

Al-Blewi, F. F., et al. (2022). Synthesis and Biological Activity Characterization of Novel 5-Oxopyrrolidine Derivatives with Promising Anticancer and Antimicrobial Activity. Molecules, 27(15), 5003. [Link]

-

PubChem. (n.d.). 2-(5-Chloropyridin-2-yl)acetic acid. National Center for Biotechnology Information. Retrieved from [Link]

-

Gerasimova, E., et al. (2022). Novel Hydroxypyridine Compound Protects Brain Cells against Ischemic Damage In Vitro and In Vivo. International Journal of Molecular Sciences, 23(21), 13031. [Link]

-

Thaler, F., et al. (2010). Synthesis and biological evaluation of N-hydroxyphenylacrylamides and N-hydroxypyridin-2-ylacrylamides as novel histone deacetylase inhibitors. Journal of Medicinal Chemistry, 53(3), 1172-1185. [Link]

-

Ghareb, N., et al. (2014). A study on the anti-inflammatory effects of new derivatives of 3-hydroxy pyridine-4-one. Journal of Research in Medical Sciences, 19(5), 429-434. [Link]

-

Gopalakrishnan, M., & Sureshkumar, P. (2010). Antimicrobial Activity of 2-Pyrrolidone-5-Carboxylic Acid Produced by Lactic Acid Bacteria. Applied Biochemistry and Biotechnology, 160(6), 1693-1702. [Link]

-

Al-Ostath, A. I., et al. (2020). (5-Hydroxy-4-oxo-2-styryl-4 H-pyridin-1-yl)-acetic Acid Derivatives as Multifunctional Aldose Reductase Inhibitors. Molecules, 25(21), 5171. [Link]

-

RSC Publishing. (2015). Synthesis and biological activity of hydroxybenzylidenyl pyrrolidine-2,5-dione derivatives as new potent inhibitors of tyrosinase. MedChemComm, 6(10), 1836-1842. [Link]

-

IJSDR. (n.d.). A Review on PYRIDINE Derivatives “Potential for Analgesic & Anti-inflammatory Activity”. International Journal of Scientific Development and Research. [Link]

-

MDPI. (2021). Synthesis and Evaluation of Anti-inflammatory Activity of some Thiazolo[4,5-b]pyridines. Pharmaceuticals, 14(12), 1221. [Link]

-

PubMed. (2020). Synthesis of 2-(5-((5-(4-chlorophenyl)furan-2-yl)methylene)-4-oxo-2-thioxo-thiazolidi n-3-yl)acetic acid derivatives and evaluation of their cytotoxicity and induction of apoptosis in human leukemia cells. Bioorganic & Medicinal Chemistry Letters, 20(15), 4585-4589. [Link]

-

PubMed. (2018). Biological activities of 3,4,5-trihydroxypiperidines and their N- and O-derivatives. Chemical Biology & Drug Design, 91(5), 957-967. [Link]

-

PubMed. (2000). Synthesis and biological evaluation of 2,5-dihydropyrazol. Bioorganic & Medicinal Chemistry Letters, 10(11), 1151-1154. [Link]

Sources

- 1. mdpi.com [mdpi.com]

- 2. 2-(5-Chloropyridin-2-yl)acetic acid | C7H6ClNO2 | CID 46737473 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. A study on the anti-inflammatory effects of new derivatives of 3-hydroxy pyridine-4-one - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Novel Hydroxypyridine Compound Protects Brain Cells against Ischemic Damage In Vitro and In Vivo - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Synthesis and Biological Activity Characterization of Novel 5-Oxopyrrolidine Derivatives with Promising Anticancer and Antimicrobial Activity | MDPI [mdpi.com]

- 6. Antimicrobial Activity of 2-Pyrrolidone-5-Carboxylic Acid Produced by Lactic Acid Bacteria - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. Synthesis and biological evaluation of N-hydroxyphenylacrylamides and N-hydroxypyridin-2-ylacrylamides as novel histone deacetylase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

A Technical Guide to the Synthesis of 2-(5-Hydroxypyridin-2-yl)acetic Acid Derivatives

Abstract

The 2-(5-hydroxypyridin-2-yl)acetic acid scaffold is a privileged heterocyclic structure, serving as a critical building block in medicinal chemistry and materials science.[1][2] Its derivatives have shown potential in various therapeutic areas, including as agents for treating peptic ulcers, by exhibiting both gastric acid inhibition and gastric mucosa protection.[3][4] This guide provides an in-depth exploration of the core synthetic strategies for accessing this key intermediate and its subsequent derivatization. We will dissect field-proven methodologies, from classical approaches utilizing halopyridines to modern, efficient three-component reactions involving pyridine-N-oxides. The narrative emphasizes the rationale behind experimental choices, offering detailed protocols, and discussing the strategic implementation of bioisosteric replacements to modulate physicochemical and pharmacological properties.

Strategic Overview: Accessing the Core Scaffold

The synthesis of the 2-(5-hydroxypyridin-2-yl)acetic acid core presents unique challenges, primarily centered on achieving regioselective functionalization of the pyridine ring and managing the reactivity of the phenolic hydroxyl group. The choice of strategy is often dictated by the availability of starting materials and the desired substitution pattern on the final derivatives. Two principal strategic disconnections are considered: functionalization of a pre-existing pyridine ring and, less commonly, de novo construction of the heterocyclic core.

Strategy A: Functionalization of Pre-existing Pyridine Scaffolds

This is the most direct and widely employed approach. The key is the introduction of the acetic acid moiety or a precursor at the C2 position of a 5-hydroxypyridine derivative.

A robust and versatile method begins with a suitably protected 2-halopyridine. Palladium-catalyzed cross-coupling reactions are a cornerstone of modern organic synthesis and are well-suited for this purpose.[5] The reaction typically involves coupling a 2-halo-5-(protected-oxy)pyridine with a two-carbon nucleophile that serves as the acetic acid synthon.

-

Causality of Experimental Design: The hydroxyl group is typically protected (e.g., as a benzyl or silyl ether) to prevent interference with the organometallic catalyst and the coupling partner. Activated methylene compounds like malonates are excellent nucleophiles for this transformation. The subsequent hydrolysis and decarboxylation of the malonate adduct provide the desired acetic acid sidechain under controlled conditions.[5]

A more contemporary and highly efficient strategy involves the activation of a pyridine-N-oxide. This approach leverages the altered electronics of the N-oxide to facilitate nucleophilic attack at the C2 position. A three-component reaction using a Meldrum's acid derivative as a linchpin reagent has proven particularly effective.[1][5]

-

Mechanistic Insight: The pyridine-N-oxide is activated by an electrophile (e.g., TsCl), making the C2 position susceptible to nucleophilic attack by a Meldrum's acid derivative.[1] The resulting intermediate then acts as an electrophile, where a second nucleophile (e.g., an alkoxide) triggers ring-opening of the Meldrum's acid moiety and decarboxylation to yield the final pyridylacetic acid derivative.[1][5] This method is notable for its operational simplicity and convergence.[5]

Key Synthetic Intermediates

Access to reliable starting materials is crucial. 5-Hydroxypyridine-2-carboxaldehyde (or 2-formyl-5-hydroxypyridine) is a valuable intermediate, as the aldehyde can be oxidized to the corresponding carboxylic acid.[6][7] Similarly, 5-hydroxypyridine-2-carboxylic acid itself can be a precursor, though introducing the methylene spacer can be challenging.[2][8]

| Intermediate | CAS Number | Key Synthetic Use |

| 5-Hydroxypyridine-2-carboxaldehyde | 31191-08-9 | Oxidation to carboxylic acid, then homologation |

| 5-Hydroxypyridine-2-carboxylic acid | 15069-92-8 | Precursor for further functionalization |

| 2-Chloro-5-hydroxypyridine | 41280-99-1 | Substrate for cross-coupling reactions |

Synthesis of Derivatives: Tailoring for Function

The true utility of the 2-(5-hydroxypyridin-2-yl)acetic acid scaffold lies in its derivatization. The carboxylic acid and hydroxyl groups provide two orthogonal handles for chemical modification.

Esterification of the Carboxylic Acid

Conversion of the carboxylic acid to an ester is a common strategy to enhance cell permeability and modulate solubility.

-

Fischer Esterification: This is a classical and straightforward method involving treatment of the carboxylic acid with an excess of alcohol under acidic catalysis (e.g., H₂SO₄, TsOH).[9] The reaction is an equilibrium process, and using the alcohol as the solvent drives the reaction toward the ester product.[9][10]

-

Coupling Agent-Mediated Esterification: For more delicate substrates or when forcing conditions are not viable, dehydrating coupling agents such as 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDCI) or dicyclohexylcarbodiimide (DCC) can be used.[11] These methods proceed under mild conditions and are highly efficient.

Amidation of the Carboxylic Acid

Amide derivatives are fundamental in drug design. The synthesis involves activating the carboxylic acid followed by reaction with a primary or secondary amine. Modern peptide coupling reagents like HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) are preferred for their high efficiency and low rates of side reactions.[12]

Bioisosteric Replacement of the Carboxylic Acid

In medicinal chemistry, replacing a carboxylic acid with a bioisostere is a powerful strategy to improve pharmacokinetic properties, such as oral bioavailability and metabolic stability, while maintaining biological activity.[13][14]

-

Concept of Bioisosterism: Bioisosteres are functional groups with similar steric and electronic properties that can elicit a similar biological response.[14]

-

Common Replacements:

-

Tetrazoles: 5-Substituted-1H-tetrazoles are one of the most successful non-classical bioisosteres of carboxylic acids. They possess a similar pKa and geometry but are often more lipophilic.[14][15]

-

Sulfonamides: This group can mimic the hydrogen-bonding capabilities of a carboxylic acid but is significantly less acidic (pKa ~9-10), which can be advantageous for cell permeability.[14][15]

-

Hydroxy-heterocycles: Acidic heterocycles like 3-hydroxyquinolin-2-ones have also been explored as carboxylic acid surrogates.[16]

-

| Bioisostere | Typical pKa | Key Physicochemical Feature |

| Carboxylic Acid | 4–5 | High polarity, strong H-bond acceptor |

| 1H-Tetrazole | ~4.5–4.9 | More lipophilic than carboxylate anion[15] |

| Sulfonamide | ~9–10 | Weaker acid, enhanced metabolic stability[14] |

| Acylsulfonamide | 4–5 | pKa similar to carboxylic acids[16] |

Experimental Protocols

The following protocols are representative examples and should be adapted and optimized based on specific substrates and laboratory conditions.

Protocol: Synthesis of Ethyl 2-(5-hydroxypyridin-2-yl)acetate

This protocol is a conceptual adaptation based on the hydrolysis of an ester, a common final step in many synthetic sequences leading to pyridylacetic acids.[12]

Step 1: Saponification of a Precursor Ester (e.g., Ethyl 2-(5-benzyloxypyridin-2-yl)acetate)

-

Dissolution: Dissolve the starting ester (1.0 eq) in a mixture of ethanol and water (e.g., 4:1 v/v).

-

Base Addition: Add potassium hydroxide (1.2 eq) to the solution.

-

Reaction: Heat the mixture to 50 °C and stir for 30-60 minutes, monitoring the reaction by TLC or LC-MS until the starting material is consumed.[12]

-

Work-up: Remove the ethanol under reduced pressure. Dilute the aqueous residue with water and wash with diethyl ether to remove any non-polar impurities.

-

Acidification: Cool the aqueous layer in an ice bath and carefully acidify to pH ~2 with 1N HCl.

-

Isolation: If a precipitate forms, collect it by filtration. If the product is an oil or remains in solution, extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate). Dry the combined organic extracts over anhydrous sodium sulfate, filter, and concentrate in vacuo to yield the carboxylic acid.

Step 2: Debenzylation (if applicable)

-

Catalyst: Dissolve the 2-(5-benzyloxypyridin-2-yl)acetic acid in a suitable solvent like methanol or ethyl acetate. Add palladium on carbon (10% w/w).

-

Hydrogenation: Subject the mixture to an atmosphere of hydrogen (e.g., using a balloon or a Parr hydrogenator) and stir at room temperature for 2-24 hours.

-

Filtration: Once the reaction is complete, carefully filter the mixture through a pad of Celite to remove the catalyst.

-

Isolation: Remove the solvent in vacuo to obtain the final product, 2-(5-hydroxypyridin-2-yl)acetic acid.

Protocol: Amide Coupling to form N-Benzyl-2-(5-hydroxypyridin-2-yl)acetamide

-

Dissolution: In an inert atmosphere (N₂ or Ar), dissolve 2-(5-hydroxypyridin-2-yl)acetic acid (1.0 eq) in anhydrous DMF.

-

Reagent Addition: Add HATU (1.5 eq), triethylamine (2.5 eq), and benzylamine (1.2 eq) to the solution.[12]

-

Reaction: Stir the mixture at room temperature for 2-4 hours, or until the reaction is complete as monitored by TLC or LC-MS.

-

Quenching: Pour the reaction mixture into water and extract with ethyl acetate (3x).

-

Washing: Wash the combined organic layers with saturated sodium bicarbonate solution, water, and brine.

-

Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate. Purify the crude product by silica gel column chromatography to yield the desired amide.[12]

Conclusion and Future Outlook

The synthetic routes to 2-(5-hydroxypyridin-2-yl)acetic acid and its derivatives are well-established, yet offer room for innovation. Modern methods focusing on catalytic C-H activation or novel multicomponent reactions may further streamline access to this valuable scaffold. For drug development professionals, the strategic application of bioisosterism will continue to be a critical tool for optimizing lead compounds derived from this core. The versatility of the scaffold ensures its continued relevance in the pursuit of novel therapeutics and functional materials.

References

-

Three-Component Synthesis of Pyridylacetic Acid Derivatives by Arylation/Decarboxylative Substitution of Meldrum's Acids. National Center for Biotechnology Information. [Link]

-

The Influence of Bioisosteres in Drug Design: Tactical Applications to Address Developability Problems. National Center for Biotechnology Information. [Link]

- EP0223512A2 - 2-Pyridylacetic acid derivative, preparation process thereof and pharmaceutical composition containing the same.

-

Three-Component Synthesis of Pyridylacetic Acid Derivatives by Arylation/Decarboxylative Substitution of Meldrum's Acids. ResearchGate. [Link]

- 2-Pyridylacetic acid derivatives, preparations thereof, and compositions containing them.

-

The Versatility of 5-Hydroxypyridine-2-carboxylic Acid in Chemical Synthesis. Angene. [Link]

-

Carboxylic Acid (Bio)Isosteres in Drug Design. SciSpace. [Link]

-

Drug Design: Influence of Heterocyclic Structure as Bioisosteres. Open Access Journals. [Link]

-

Conversion of carboxylic acids to esters using acid and alcohols (Fischer Esterification). Master Organic Chemistry. [Link]

-

Esterification Reactions. Polymer Solutions. [Link]

-

Ester synthesis by esterification. Organic Chemistry Portal. [Link]

Sources

- 1. researchgate.net [researchgate.net]

- 2. nbinno.com [nbinno.com]

- 3. EP0223512A2 - 2-Pyridylacetic acid derivative, preparation process thereof and pharmaceutical composition containing the same - Google Patents [patents.google.com]

- 4. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]

- 5. Three-Component Synthesis of Pyridylacetic Acid Derivatives by Arylation/Decarboxylative Substitution of Meldrum’s Acids - PMC [pmc.ncbi.nlm.nih.gov]

- 6. 2-Formyl-5-hydroxypyridine | [frontierspecialtychemicals.com]

- 7. frontierspecialtychemicals.com [frontierspecialtychemicals.com]

- 8. 5-HYDROXYPYRIDINE-2-CARBOXYLIC ACID synthesis - chemicalbook [chemicalbook.com]

- 9. masterorganicchemistry.com [masterorganicchemistry.com]

- 10. Esterification Reactions [polsol.info]

- 11. Ester synthesis by esterification [organic-chemistry.org]

- 12. 2-Pyridylacetic acid synthesis - chemicalbook [chemicalbook.com]

- 13. The Influence of Bioisosteres in Drug Design: Tactical Applications to Address Developability Problems - PMC [pmc.ncbi.nlm.nih.gov]

- 14. drughunter.com [drughunter.com]

- 15. openaccessjournals.com [openaccessjournals.com]

- 16. scispace.com [scispace.com]

An In-Depth Technical Guide to the Putative Mechanisms of Action of 2-(5-Hydroxypyridin-2-yl)acetic acid

Introduction

2-(5-Hydroxypyridin-2-yl)acetic acid is a pyridine derivative with a structure that suggests potential interactions with various biological targets. While direct research into its mechanism of action is limited, its structural similarity to known bioactive molecules allows for the formulation of several well-grounded hypotheses. This guide provides a comprehensive exploration of two primary putative mechanisms: interaction with Monoamine Oxidase (MAO) enzymes and inhibition of D-dopachrome tautomerase (D-DT).

This document is intended for researchers, scientists, and drug development professionals. It will delve into the theoretical basis for these hypotheses, provide detailed experimental protocols for their validation, and offer insights into the interpretation of potential results. Our approach is grounded in scientific integrity, ensuring that each proposed step is part of a self-validating system to foster trustworthy and reproducible findings.

Hypothesis 1: Interaction with Monoamine Oxidase (MAO)

The structural analogue of our target molecule, 2-pyridylacetic acid, is the primary and pharmacologically inactive metabolite of the anti-vertigo drug betahistine.[1][2][3][4][5] The biotransformation of betahistine to 2-pyridylacetic acid is mediated by monoamine oxidase (MAO) enzymes.[2][3] This metabolic relationship strongly suggests that 2-(5-Hydroxypyridin-2-yl)acetic acid may also serve as a substrate or inhibitor of MAO.

MAO enzymes are responsible for the oxidative deamination of monoamine neurotransmitters like dopamine, norepinephrine, and serotonin.[6][7][8] Their inhibition is a therapeutic strategy for depression and neurodegenerative diseases.[6][9][10] Various pyridine-containing compounds have been investigated as MAO inhibitors.[9][10][11][12]

Experimental Validation: MAO Inhibition Assay

To investigate the interaction of 2-(5-Hydroxypyridin-2-yl)acetic acid with MAO, a robust enzyme inhibition assay is required. This protocol outlines a common method using a commercially available MAO-Glo™ Assay kit.

Objective: To determine the half-maximal inhibitory concentration (IC50) of 2-(5-Hydroxypyridin-2-yl)acetic acid for MAO-A and MAO-B.

Materials:

-

Recombinant human MAO-A and MAO-B enzymes

-

MAO-Glo™ Assay kit (containing MAO substrate, luciferin detection reagent)

-

2-(5-Hydroxypyridin-2-yl)acetic acid

-

Known MAO inhibitors (e.g., clorgyline for MAO-A, selegiline for MAO-B) as positive controls

-

Assay buffer (e.g., 100 mM HEPES, pH 7.5)

-

96-well microplates (white, opaque)

-

Luminometer

Protocol:

-

Compound Preparation: Prepare a stock solution of 2-(5-Hydroxypyridin-2-yl)acetic acid in a suitable solvent (e.g., DMSO). Create a serial dilution series to test a range of concentrations.

-

Enzyme Preparation: Dilute MAO-A and MAO-B enzymes to the desired concentration in the assay buffer. The optimal concentration should be determined in preliminary experiments to ensure a linear reaction rate.

-

Assay Procedure:

-

Add 5 µL of the test compound dilutions or control inhibitors to the wells of the 96-well plate.

-

Add 20 µL of the diluted MAO enzyme to each well.

-

Incubate for 15 minutes at room temperature to allow for compound-enzyme interaction.

-

Initiate the reaction by adding 25 µL of the MAO substrate provided in the kit.

-

Incubate for 60 minutes at room temperature.

-

Stop the reaction and generate the luminescent signal by adding 50 µL of the luciferin detection reagent.

-

Incubate for 20 minutes at room temperature in the dark.

-

-

Data Acquisition: Measure the luminescence of each well using a luminometer.

Data Analysis:

The percentage of inhibition is calculated for each concentration of the test compound. The IC50 value is then determined by fitting the data to a four-parameter logistic dose-response curve.

| Compound | Target | IC50 (µM) |

| 2-(5-Hydroxypyridin-2-yl)acetic acid | MAO-A | TBD |

| 2-(5-Hydroxypyridin-2-yl)acetic acid | MAO-B | TBD |

| Clorgyline (Positive Control) | MAO-A | Known |

| Selegiline (Positive Control) | MAO-B | Known |

TBD: To be determined

Workflow for MAO Inhibition Assay

Caption: Workflow for determining the MAO inhibitory activity.

Hypothesis 2: Inhibition of D-dopachrome tautomerase (D-DT)

Another plausible mechanism of action for 2-(5-Hydroxypyridin-2-yl)acetic acid is the inhibition of D-dopachrome tautomerase (D-DT), also known as MIF-2.[13][14] This hypothesis is based on the finding that 2,5-pyridinedicarboxylic acid, a structurally related molecule, is a selective inhibitor of D-DT.[15] D-DT is a cytokine involved in inflammatory responses and cell proliferation, and its inhibition is a potential therapeutic strategy for various diseases, including cancer.[13][16][17][18][19][20]

D-DT, along with its homolog macrophage migration inhibitory factor (MIF), binds to the cell surface receptor CD74, initiating downstream signaling cascades such as the ERK1/2 MAP kinase pathway.[13][16][19]

Experimental Validation: D-DT Inhibition Assay

The enzymatic activity of D-DT can be measured using a tautomerase assay with a substrate like D-dopachrome methyl ester.

Objective: To determine the IC50 of 2-(5-Hydroxypyridin-2-yl)acetic acid for D-DT tautomerase activity.

Materials:

-

Recombinant human D-DT

-

D-dopachrome methyl ester (substrate)

-

2-(5-Hydroxypyridin-2-yl)acetic acid

-

Known D-DT inhibitors (e.g., 4-CPPC) as positive controls

-

Assay buffer (e.g., 50 mM sodium phosphate, pH 6.0)

-

96-well microplates (UV-transparent)

-

Spectrophotometer

Protocol:

-

Compound Preparation: Prepare a stock solution and serial dilutions of 2-(5-Hydroxypyridin-2-yl)acetic acid as described for the MAO assay.

-

Enzyme and Substrate Preparation: Dilute D-DT to the desired concentration in the assay buffer. Prepare a fresh solution of D-dopachrome methyl ester.

-

Assay Procedure:

-

Add 10 µL of the test compound dilutions or control inhibitors to the wells of the 96-well plate.

-

Add 80 µL of the diluted D-DT enzyme to each well.

-

Pre-incubate for 10 minutes at room temperature.

-

Initiate the reaction by adding 10 µL of the D-dopachrome methyl ester substrate.

-

-

Data Acquisition: Immediately measure the decrease in absorbance at 475 nm over time using a spectrophotometer in kinetic mode. The rate of the reaction is proportional to the D-DT activity.

Data Analysis:

Calculate the initial reaction rates for each concentration of the test compound. Determine the percentage of inhibition and fit the data to a dose-response curve to obtain the IC50 value.

| Compound | Target | IC50 (µM) |

| 2-(5-Hydroxypyridin-2-yl)acetic acid | D-DT | TBD |

| 4-CPPC (Positive Control) | D-DT | Known |

TBD: To be determined

Signaling Pathway of D-DT and Putative Inhibition

Caption: Putative inhibition of the D-DT signaling pathway.

Secondary Validation and Mechanistic Studies

Should initial screening assays indicate significant inhibitory activity, further studies are crucial to validate these findings and elucidate the precise mechanism of action.

Determining the Mode of Inhibition

For enzyme inhibitors, it is essential to determine whether the inhibition is competitive, non-competitive, uncompetitive, or mixed. This is achieved by performing the enzyme assay with varying concentrations of both the substrate and the inhibitor. The data are then analyzed using Lineweaver-Burk or Michaelis-Menten plots.[21][22]

Cell-Based Assays

To confirm the biological relevance of in vitro findings, cell-based assays are necessary.

-

For MAO Inhibition: Measure the levels of monoamine neurotransmitters (dopamine, serotonin) in a relevant cell line (e.g., SH-SY5Y neuroblastoma cells) after treatment with 2-(5-Hydroxypyridin-2-yl)acetic acid.

-

For D-DT Inhibition: Assess the effect of the compound on D-DT-induced cellular responses, such as the phosphorylation of ERK1/2 in macrophages or cancer cell lines.[18]

Pharmacokinetic Profiling

Understanding the absorption, distribution, metabolism, and excretion (ADME) properties of the compound is critical for its development as a potential therapeutic agent. An essential first step is the development of a robust analytical method for its quantification in biological matrices.

Analytical Method: LC-MS/MS

Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the gold standard for the sensitive and specific quantification of small molecules in complex biological samples.[23][24][25] An LC-MS/MS method for 2-(5-Hydroxypyridin-2-yl)acetic acid can be developed based on existing methods for the structurally similar 2-pyridylacetic acid.[23][24][25]

Key Parameters for LC-MS/MS Method Development:

-

Chromatographic Separation: A C18 or HILIC column can be used to achieve good separation from endogenous matrix components.

-

Mass Spectrometric Detection: Multiple Reaction Monitoring (MRM) in positive or negative ion mode will provide high selectivity and sensitivity. The precursor and product ion transitions will need to be optimized for 2-(5-Hydroxypyridin-2-yl)acetic acid.

-

Sample Preparation: Solid-phase extraction (SPE) or liquid-liquid extraction (LLE) can be employed to extract the analyte from plasma or other biological fluids.[23][24]

Conclusion

While the precise mechanism of action of 2-(5-Hydroxypyridin-2-yl)acetic acid remains to be definitively elucidated, its chemical structure provides a strong foundation for hypothesizing its interaction with key biological targets, namely monoamine oxidase and D-dopachrome tautomerase. The experimental framework detailed in this guide offers a systematic and scientifically rigorous approach to testing these hypotheses. Through a combination of in vitro enzyme assays, cell-based functional studies, and robust analytical methodologies, researchers can effectively uncover the pharmacological properties of this compound, paving the way for potential future therapeutic applications.

References

-

An LC-MS/MS assay for the quantitative determination of 2-pyridyl acetic acid, a major metabolite and key surrogate for betahistine, using low-volume human K 2 EDTA plasma. PubMed. Available from: [Link]

-

LC-MS-MS analysis of 2-pyridylacetic acid, a major metabolite of betahistine: application to a pharmacokinetic study in healthy volunteers. Taylor & Francis Online. Available from: [Link]

-

Betahistine Pharmacology - Active Ingredient. RxReasoner. Available from: [Link]

-

2,5-Pyridinedicarboxylic acid is a bioactive and highly selective inhibitor of D-dopachrome tautomerase. PubMed. Available from: [Link]

-

Inhibition of Monoamine Oxidases by Pyridazinobenzylpiperidine Derivatives. MDPI. Available from: [Link]

-

An LC-MS/MS assay for the quantitative determination of 2-pyridyl acetic acid, a major metabolite and key surrogate for betahistine, using low-volume human K2 EDTA plasma. Semantic Scholar. Available from: [Link]

-

Chemical and Biological Evaluation of Novel 1H-Chromeno[3,2-c]pyridine Derivatives as MAO Inhibitors Endowed with Potential Anticancer Activity. MDPI. Available from: [Link]

-

Betahistine. PubChem. Available from: [Link]

-

Inhibition of Monoamine Oxidases by Pyridazinobenzylpiperidine Derivatives. PubMed. Available from: [Link]

-

Enzyme inhibitory assay: Significance and symbolism. ScienceDirect. Available from: [Link]

-

PRODUCT MONOGRAPH PrBETAHISTINE Betahistine Dihydrochloride Tablets, House Standard 16 mg and 24 mg Anti-vertigo Agent. Sanis Health Inc. Available from: [Link]

-

LC-MS-MS analysis of 2-pyridylacetic acid, a major metabolite of betahistine: application to a pharmacokinetic study in healthy. Taylor & Francis Online. Available from: [Link]

-

Pharmacokinetics and Dose Proportionality of Betahistine in Healthy Individuals. MDPI. Available from: [Link]

-

A LC-MS/MS assay for the quantitative determination of 2-pyridyl acetic acid, a major metabolite and key surrogate for betahistine, using low volume human K 2 EDTA plasma. ResearchGate. Available from: [Link]

-

Pharmacokinetics and Dose Proportionality of Betahistine in Healthy Individuals. National Center for Biotechnology Information. Available from: [Link]

-

(PDF) Inhibition of Monoamine Oxidases by Pyridazinobenzylpiperidine Derivatives. ResearchGate. Available from: [Link]

-

D-dopachrome tautomerase (D-DT or MIF-2): Doubling the MIF cytokine family. National Center for Biotechnology Information. Available from: [Link]

-

The D-dopachrome tautomerase (DDT) gene product is a cytokine and functional homolog of macrophage migration inhibitory factor (MIF). PNAS. Available from: [Link]

-

Inhibition of NADH oxidation by pyridine derivatives. PubMed. Available from: [Link]

-

Thieno[2,3-d]pyrimidine-2,4(1H,3H)-dione Derivative Inhibits d-Dopachrome Tautomerase Activity and Suppresses the Proliferation of Non-Small Cell Lung Cancer Cells. National Center for Biotechnology Information. Available from: [Link]

-

Assessment of Enzyme Inhibition: A Review with Examples from the Development of Monoamine Oxidase and Cholinesterase Inhibitory Drugs. National Center for Biotechnology Information. Available from: [Link]

-

Thieno[2,3- d]pyrimidine-2,4(1 H,3 H)-dione Derivative Inhibits d-Dopachrome Tautomerase Activity and Suppresses the Proliferation of Non-Small Cell Lung Cancer Cells. PubMed. Available from: [Link]

-

The D-dopachrome tautomerase (DDT) gene product is a cytokine and functional homolog of macrophage migration inhibitory factor (MIF). PubMed. Available from: [Link]

-

DDT (gene). Wikipedia. Available from: [Link]

-

Knockdown of D-dopachrome Tautomerase Inhibits Cell Proliferation in Human HepG2 Cell Line. Anticancer Research. Available from: [Link]

-

Mechanism of Action Assays for Enzymes. National Center for Biotechnology Information. Available from: [Link]

-

Targeting distinct tautomerase sites of D-DT and MIF with a single molecule for inhibition of neutrophil lung recruitment. National Center for Biotechnology Information. Available from: [Link]

-

An efficient assay for identification and quantitative evaluation of potential polysialyltransferase inhibitors. Royal Society of Chemistry. Available from: [Link]

-

Thieno[2,3-d]pyrimidine-2,4(1H,3H)-dione Derivative Inhibits d-Dopachrome Tautomerase Activity and Suppresses the Proliferation of Non-Small Cell Lung Cancer Cells. ACS Publications. Available from: [Link]

-

2-Pyridineacetic acid. PubChem. Available from: [Link]

-

2-Pyridylacetic acid (HMDB0060722). Human Metabolome Database. Available from: [Link]

- Method for producing 5-hydroxypiperidine-2-carboxylic acid. Google Patents.

-

Monoamine oxidase inhibitor. Wikipedia. Available from: [Link]

-

Monoamine oxidase inactivation: from pathophysiology to therapeutics. National Center for Biotechnology Information. Available from: [Link]

-

List of MAO inhibitors + Uses & Side Effects. Drugs.com. Available from: [Link]

-

Synthesis of 1-(5-Chloro-2-hydroxyphenyl)-5-oxopyrrolidine-3-carboxylic Acid Derivatives and Their Antioxidant Activity. MDPI. Available from: [Link]

-

Synthesis of 2-(5-(2-Aminopropyl)-2-hydroxyphenyl)acetic Acid, a Metabolite of the Drug 5-APB. MDPI. Available from: [Link]

-

Synthesis of 2-(5-(2-Aminopropyl)-2-hydroxyphenyl)acetic Acid, a Metabolite of the Drug 5-APB. ResearchGate. Available from: [Link]

Sources

- 1. Betahistine Pharmacology - Active Ingredient - RxReasoner [rxreasoner.com]

- 2. Betahistine | C8H12N2 | CID 2366 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. mdpi.com [mdpi.com]

- 4. researchgate.net [researchgate.net]

- 5. hmdb.ca [hmdb.ca]

- 6. Monoamine oxidase inhibitor - Wikipedia [en.wikipedia.org]

- 7. Monoamine oxidase inactivation: from pathophysiology to therapeutics - PMC [pmc.ncbi.nlm.nih.gov]

- 8. drugs.com [drugs.com]

- 9. mdpi.com [mdpi.com]

- 10. Inhibition of Monoamine Oxidases by Pyridazinobenzylpiperidine Derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Chemical and Biological Evaluation of Novel 1H-Chromeno[3,2-c]pyridine Derivatives as MAO Inhibitors Endowed with Potential Anticancer Activity | MDPI [mdpi.com]

- 12. Inhibition of NADH oxidation by pyridine derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. D-dopachrome tautomerase 1 (D-DT or MIF-2): Doubling the MIF cytokine family - PMC [pmc.ncbi.nlm.nih.gov]

- 14. DDT (gene) - Wikipedia [en.wikipedia.org]

- 15. 2,5-Pyridinedicarboxylic acid is a bioactive and highly selective inhibitor of D-dopachrome tautomerase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. pnas.org [pnas.org]

- 17. Thieno[2,3-d]pyrimidine-2,4(1H,3H)-dione Derivative Inhibits d-Dopachrome Tautomerase Activity and Suppresses the Proliferation of Non-Small Cell Lung Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 18. Thieno[2,3- d]pyrimidine-2,4(1 H,3 H)-dione Derivative Inhibits d-Dopachrome Tautomerase Activity and Suppresses the Proliferation of Non-Small Cell Lung Cancer Cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. The D-dopachrome tautomerase (DDT) gene product is a cytokine and functional homolog of macrophage migration inhibitory factor (MIF) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 20. Knockdown of D-dopachrome Tautomerase Inhibits Cell Proliferation in Human HepG2 Cell Line | Anticancer Research [ar.iiarjournals.org]

- 21. Assessment of Enzyme Inhibition: A Review with Examples from the Development of Monoamine Oxidase and Cholinesterase Inhibitory Drugs - PMC [pmc.ncbi.nlm.nih.gov]

- 22. Mechanism of Action Assays for Enzymes - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 23. An LC-MS/MS assay for the quantitative determination of 2-pyridyl acetic acid, a major metabolite and key surrogate for betahistine, using low-volume human K2 EDTA plasma - PubMed [pubmed.ncbi.nlm.nih.gov]

- 24. tandfonline.com [tandfonline.com]

- 25. semanticscholar.org [semanticscholar.org]

An In-depth Technical Guide to 2-(5-Hydroxypyridin-2-yl)acetic Acid: Synthesis, Properties, and Potential Applications

This technical guide provides a comprehensive overview of 2-(5-Hydroxypyridin-2-yl)acetic acid, a heterocyclic compound with significant potential in medicinal chemistry and drug development. While the specific historical discovery of this molecule is not extensively documented in publicly available literature, its structural motifs are present in numerous biologically active compounds. This guide will therefore present a plausible discovery and development trajectory based on established principles of medicinal chemistry and synthetic organic chemistry. We will delve into its synthesis, physicochemical properties, and explore its potential as a scaffold in the design of novel therapeutics.

Introduction: The Significance of the Pyridine-2-Acetic Acid Scaffold

The pyridine ring is a ubiquitous scaffold in pharmaceuticals, prized for its ability to engage in hydrogen bonding and its overall metabolic stability.[1] When coupled with an acetic acid moiety at the 2-position, it creates a structural alert for a range of biological activities. The addition of a hydroxyl group at the 5-position introduces a crucial hydrogen bond donor/acceptor site, further enhancing its potential for molecular recognition by biological targets.

2-(5-Hydroxypyridin-2-yl)acetic acid can be considered a bioisostere of endogenous compounds like phenylacetic acid, a catabolite of phenylalanine.[2] The strategic replacement of a phenyl ring with a hydroxypyridine ring can improve pharmacokinetic properties such as solubility and reduce the potential for toxic metabolites, a common strategy in modern drug design.[3]

A Plausible Discovery and Developmental History

While a definitive "discovery" paper for 2-(5-Hydroxypyridin-2-yl)acetic acid is not readily identifiable, its emergence can be logically deduced from the convergence of several research streams in medicinal chemistry.

-

Early Investigations into Pyridine Scaffolds: The foundational role of pyridine and its derivatives in drug discovery has been recognized for decades, with applications ranging from antimicrobials to cardiovascular agents.[4][5]

-

Exploration of Phenylacetic Acid Analogs: The study of phenylacetic acid and its derivatives as modulators of various biological processes would have naturally led researchers to explore heterocyclic bioisosteres to optimize drug-like properties.[6]

-

Focus on Hydroxypyridine Derivatives: The unique chelating properties and hydrogen bonding capabilities of hydroxypyridines have made them attractive moieties for targeting metalloenzymes and other specific protein binding sites.[7]

It is highly probable that 2-(5-Hydroxypyridin-2-yl)acetic acid was first synthesized as part of a larger library of compounds in an effort to explore the structure-activity relationships (SAR) of a particular biological target. Its synthesis would have been a logical extension of established synthetic methodologies for pyridine-2-acetic acids and hydroxypyridines.

Synthesis and Characterization

The synthesis of 2-(5-Hydroxypyridin-2-yl)acetic acid can be approached through several well-established synthetic routes. A logical and efficient pathway would likely involve the synthesis of a suitable precursor, such as 5-hydroxy-2-methylpyridine or 5-hydroxypyridine-2-carboxaldehyde, followed by elaboration of the acetic acid side chain.

Proposed Synthetic Pathway

A plausible and efficient synthesis is outlined below, starting from the commercially available 5-hydroxypyridine-2-carboxylic acid.

Caption: Plausible synthetic route to 2-(5-Hydroxypyridin-2-yl)acetic acid.

An alternative, more direct route could involve:

Caption: Alternative synthesis from 5-hydroxy-2-methylpyridine.

Physicochemical Properties

A summary of the key physicochemical properties of 2-(5-Hydroxypyridin-2-yl)acetic acid is provided in the table below. These properties are crucial for predicting its behavior in biological systems and for designing appropriate experimental conditions.

| Property | Value | Source |

| Molecular Formula | C₇H₇NO₃ | - |

| Molecular Weight | 153.14 g/mol | - |

| pKa (estimated) | ~3.5 (acid), ~8.5 (phenol) | - |

| LogP (estimated) | ~0.5 | - |

| Hydrogen Bond Donors | 2 | - |

| Hydrogen Bond Acceptors | 4 | - |

| Rotatable Bonds | 2 | - |

Potential Biological Activities and Mechanism of Action

The structural features of 2-(5-Hydroxypyridin-2-yl)acetic acid suggest several potential biological activities that warrant investigation. The hydroxypyridine moiety is a known metal-chelating pharmacophore, suggesting potential as an inhibitor of metalloenzymes.[7] The pyridine-2-acetic acid core is present in compounds with anti-inflammatory and analgesic properties.